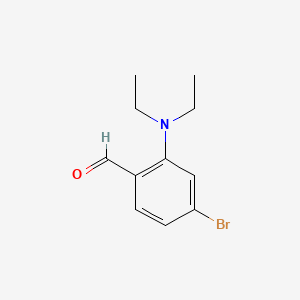

4-Bromo-2-(diethylamino)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-2-(diethylamino)benzaldehyde” is a chemical compound with the CAS Number: 1099629-82-9 . It has a molecular weight of 256.14 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H14BrNO/c1-3-13(4-2)11-7-10(12)6-5-9(11)8-14/h5-8H,3-4H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 256.14 . The compound is typically stored at refrigerated temperatures .Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-2-(diethylamino)benzaldehyde (DEAB) has been studied in various synthesis and chemical reaction contexts. In one study, DEAB was used in the Meerwein alkylation of Ehrlich's aldehyde. This study showed that DEAB is alkylated only at O by either ethyl or methyl oxonium reagent, leading to the formation of iminium salts, which are prone to hydrolysis (Froschauer et al., 2013). Another study demonstrated the use of DEAB as a photolabile protecting group for aldehydes and ketones, showing its potential in photoreactive applications (Lu et al., 2003).

Analytical Chemistry

DEAB has applications in analytical chemistry as well. For example, a study developed and validated an HPLC-UV method using DEAB as a derivatizing agent for the analysis of methoxyamine, a potential anti-cancer drug (Liao et al., 2005).

Corrosion Inhibition

DEAB has also been evaluated for its corrosion inhibition properties. A study investigated DEAB thiosemicarbazone for inhibiting corrosion of maraging steel in phosphoric acid, finding that the efficiency of DEAB increased with its concentration (Poornima et al., 2011).

Spectrophotometric Analysis

In spectrophotometry, DEAB thiosemicarbazone was proposed as a sensitive and selective reagent for the determination of palladium. The method showed good sensitivity and specificity for palladium detection (Parameshwara et al., 2007).

Safety and Hazards

Properties

IUPAC Name |

4-bromo-2-(diethylamino)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11-7-10(12)6-5-9(11)8-14/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLMNPFGQMFQOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655924 |

Source

|

| Record name | 4-Bromo-2-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099629-82-9 |

Source

|

| Record name | 4-Bromo-2-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)

![4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581210.png)

![2-[2-(Morpholin-4-yl)ethoxy]-N-(pyridin-3-yl)benzamide](/img/structure/B581212.png)

![3-broMo-7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B581214.png)